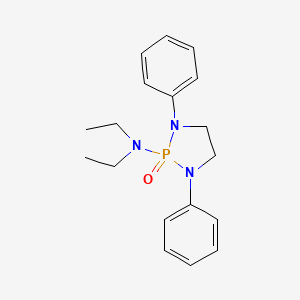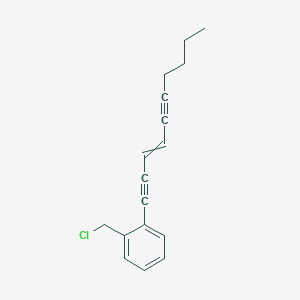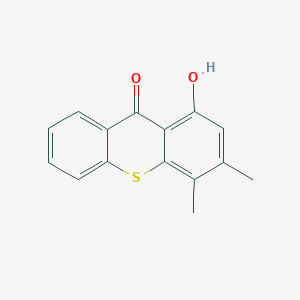
2-(Diethylamino)-1,3-diphenyl-1,3,2lambda~5~-diazaphospholidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)-1,3-diphenyl-1,3,2lambda~5~-diazaphospholidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a diethylamino group, two phenyl rings, and a diazaphospholidinone core, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-1,3-diphenyl-1,3,2lambda~5~-diazaphospholidin-2-one typically involves the reaction of diethylamine with a suitable precursor containing the diphenyl and diazaphospholidinone moieties. One common method involves the use of a phosphorus trichloride derivative, which reacts with diethylamine under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the pure compound. The choice of purification method depends on the specific impurities present and the desired purity level of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-1,3-diphenyl-1,3,2lambda~5~-diazaphospholidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.
Scientific Research Applications
2-(Diethylamino)-1,3-diphenyl-1,3,2lambda~5~-diazaphospholidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-1,3-diphenyl-1,3,2lambda~5~-diazaphospholidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)ethanol: A simpler compound with similar diethylamino functionality.
Diethylpropion: Shares the diethylamino group but has a different core structure.
Diethylamino hydroxybenzoyl hexyl benzoate: Contains a diethylamino group and is used as a UV filter.
Uniqueness
2-(Diethylamino)-1,3-diphenyl-1,3,2lambda~5~-diazaphospholidin-2-one is unique due to its combination of diethylamino, diphenyl, and diazaphospholidinone moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
821969-52-2 |
|---|---|
Molecular Formula |
C18H24N3OP |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N,N-diethyl-2-oxo-1,3-diphenyl-1,3,2λ5-diazaphospholidin-2-amine |
InChI |
InChI=1S/C18H24N3OP/c1-3-19(4-2)23(22)20(17-11-7-5-8-12-17)15-16-21(23)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |
InChI Key |
KQLDECGCULSZLT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P1(=O)N(CCN1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[5-(2-Phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14206267.png)

![Benzamide, N-[2-(2,5-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206269.png)

![1H-Indole-1-ethanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-](/img/structure/B14206279.png)


![(1R,4S,6S)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14206297.png)
![[1-(Bromomethyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol](/img/structure/B14206299.png)
![N-{4-[(Prop-2-en-1-yl)oxy]phenyl}-2-sulfanylacetamide](/img/structure/B14206307.png)
![6-[4-(5-Phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-2,4-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14206311.png)
![2,3-Bis{[6-(2-methoxyethoxy)hexyl]sulfanyl}but-2-enedinitrile](/img/structure/B14206313.png)
![2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]-](/img/structure/B14206323.png)
![[3-[(3-Methoxyphenyl)methyl]phenyl]thiourea](/img/structure/B14206331.png)
